
N-(2-Benzoylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Thenoylamido-2 benzophenone is an organic compound that belongs to the class of benzophenones Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet (UV) light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Thenoylamido-2 benzophenone can be synthesized through the Beckmann rearrangement, a reaction that converts oximes into amides. The reaction typically involves the use of strong acids such as sulfuric acid or phosphorus pentachloride as catalysts . The reaction conditions often require high temperatures and an acidic medium to facilitate the rearrangement process .
Industrial Production Methods
In industrial settings, the synthesis of alpha-Thenoylamido-2 benzophenone may involve the use of more efficient and scalable methods. For instance, the use of Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can provide a more controlled and safer reaction environment . Additionally, the use of modern catalytic systems such as gallium triflate or mercury chloride can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Thenoylamido-2 benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydroxylated derivatives of alpha-Thenoylamido-2 benzophenone.
Applications De Recherche Scientifique
Alpha-Thenoylamido-2 benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in UV-curing applications, such as inks, adhesives, and coatings.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Industry: It is used in the production of dyes, pesticides, and other chemicals.
Mécanisme D'action
The mechanism of action of alpha-Thenoylamido-2 benzophenone involves its ability to absorb UV light and generate free radicals. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, which are essential in UV-curing applications . The compound’s molecular targets include UV-sensitive substrates and photoinitiators, which facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Alpha-Thenoylamido-2 benzophenone can be compared with other benzophenones, such as:
Benzophenone: A simpler structure with similar UV-absorbing properties.
2-Aminobenzophenone: Contains an amino group, which provides different reactivity and applications.
4-Aminobenzophenone: Another amino-substituted benzophenone with unique properties.
Uniqueness
Alpha-Thenoylamido-2 benzophenone is unique due to its specific structural features, which include the thenoylamido group
Propriétés
Numéro CAS |
41296-65-5 |
|---|---|
Formule moléculaire |
C18H13NO2S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(2-benzoylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13NO2S/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21) |
Clé InChI |
JBRVQHUXHJEIKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


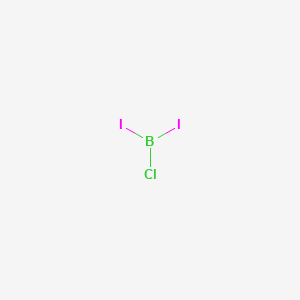
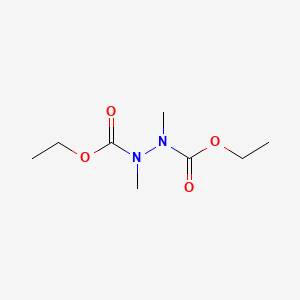
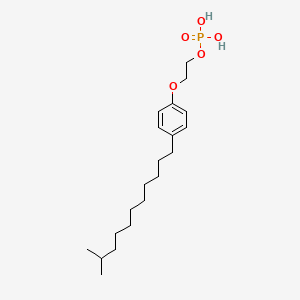
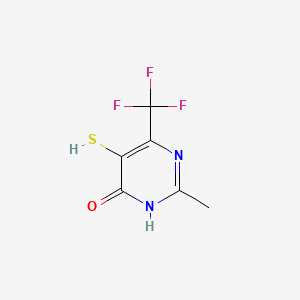
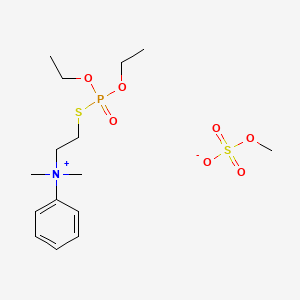
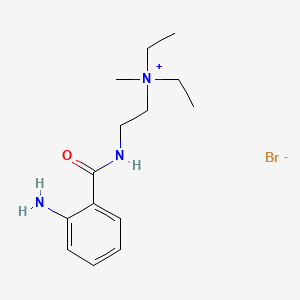
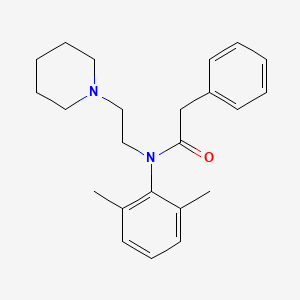
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
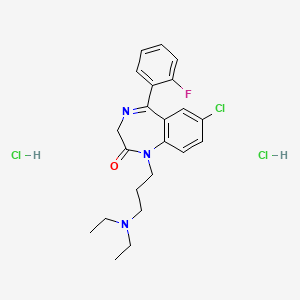
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
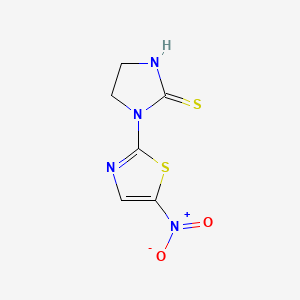
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

